molecular formula C9H10ClN3S B13378246 methyl N'-(4-chlorobenzylidene)hydrazonothiocarbamate

methyl N'-(4-chlorobenzylidene)hydrazonothiocarbamate

Cat. No.: B13378246
M. Wt: 227.71 g/mol
InChI Key: KHROHJUJMJZLDF-SDQBBNPISA-N
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Description

Methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate: is a chemical compound with the molecular formula C9H10ClN3S and a molecular weight of 227.7138 g/mol It is known for its unique structure, which includes a chlorobenzylidene group attached to a hydrazonothiocarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate typically involves the condensation reaction between 4-chlorobenzaldehyde and methyl hydrazonothiocarbamate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines.

Scientific Research Applications

Methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate has found applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Methyl N’-(4-bromobenzylidene)hydrazonothiocarbamate
  • Methyl N’-(4-fluorobenzylidene)hydrazonothiocarbamate
  • Methyl N’-(4-methylbenzylidene)hydrazonothiocarbamate

Comparison: Methyl N’-(4-chlorobenzylidene)hydrazonothiocarbamate is unique due to the presence of the chlorine atom in the benzylidene group, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, or methyl-substituted analogs, the chlorine-substituted compound may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

methyl N'-[(Z)-(4-chlorophenyl)methylideneamino]carbamimidothioate

InChI

InChI=1S/C9H10ClN3S/c1-14-9(11)13-12-6-7-2-4-8(10)5-3-7/h2-6H,1H3,(H2,11,13)/b12-6-

InChI Key

KHROHJUJMJZLDF-SDQBBNPISA-N

Isomeric SMILES

CS/C(=N\N=C/C1=CC=C(C=C1)Cl)/N

Canonical SMILES

CSC(=NN=CC1=CC=C(C=C1)Cl)N

Origin of Product

United States

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